3,5-dimethoxy-N-[(2E)-1-methyl-1H,2H-naphtho[1,2-d][1,3]thiazol-2-ylidene]benzamide
CAS No.: 477499-73-3
Cat. No.: VC4507100
Molecular Formula: C21H18N2O3S
Molecular Weight: 378.45
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 477499-73-3 |
|---|---|
| Molecular Formula | C21H18N2O3S |
| Molecular Weight | 378.45 |
| IUPAC Name | 3,5-dimethoxy-N-(1-methylbenzo[e][1,3]benzothiazol-2-ylidene)benzamide |
| Standard InChI | InChI=1S/C21H18N2O3S/c1-23-19-17-7-5-4-6-13(17)8-9-18(19)27-21(23)22-20(24)14-10-15(25-2)12-16(11-14)26-3/h4-12H,1-3H3 |
| Standard InChI Key | UVOQJGPRXIVIGF-QURGRASLSA-N |
| SMILES | CN1C2=C(C=CC3=CC=CC=C32)SC1=NC(=O)C4=CC(=CC(=C4)OC)OC |
Introduction
3,5-Dimethoxy-N-[(2E)-1-methyl-1H,2H-naphtho[1,2-d]13thiazol-2-ylidene]benzamide is a synthetic organic compound that belongs to the class of benzamides and thiazoles. It is characterized by its complex molecular structure, which includes a naphthothiazole core linked to a benzamide moiety. This compound is of interest in chemical and medicinal research due to its potential biological activities and diverse chemical properties.
Synthesis
The synthesis of 3,5-dimethoxy-N-[(2E)-1-methyl-1H,2H-naphtho[1,2-d] thiazol-2-ylidene]benzamide typically involves multi-step organic reactions. These processes require careful control of reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the final product. Common methods may include the use of catalysts to enhance reaction efficiency.
Synthesis Steps
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Preparation of Intermediates: The synthesis often starts with the preparation of key intermediates, such as naphthothiazole derivatives.
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Coupling Reactions: The naphthothiazole core is then coupled with a benzamide moiety through appropriate coupling reactions.
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Purification: Final purification steps, such as chromatography, are crucial for obtaining the compound in high purity.
Potential Biological Activities
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Antimicrobial Activity: Thiazoles are known for their antimicrobial properties.
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Anti-inflammatory Activity: Some benzamides have shown anti-inflammatory effects.
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Other Potential Activities: Further research is needed to explore other biological activities.
Future Research Directions
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Molecular Docking Studies: To predict interactions with biological targets.
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In Vitro Assays: To evaluate biological activities such as antimicrobial or anti-inflammatory effects.
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In Vivo Studies: If promising results are obtained, in vivo studies could be conducted to assess efficacy and safety.
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